4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is a synthetic organic compound characterized by its trifluoromethyl group and a phenylazepane moiety. This compound falls under the category of trifluoromethyl ketones, which are known for their unique chemical properties and applications in medicinal chemistry. The compound's structure allows it to interact with biological systems, making it of interest in pharmaceutical research.
The compound can be synthesized through various methods, often involving starting materials such as ethyl trifluoroacetate and phenyl derivatives. Research indicates its relevance as an intermediate in the synthesis of other biologically active compounds, including non-steroidal anti-inflammatory drugs like celecoxib .
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 250.23 g/mol.
The synthesis of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one typically involves multi-step reactions. One common method includes:
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are critical for optimizing yield and purity but are often proprietary or vary based on laboratory capabilities .
The molecular structure of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one features a central butanone skeleton with a trifluoromethyl group at one end and a phenylazepane substituent at the other.
Key structural data includes:
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for further applications in drug development .
The mechanism of action for compounds like 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better bioavailability and interaction with biological systems.
Data from studies indicate that such compounds may inhibit specific pathways related to inflammation or pain signaling by modulating enzyme activity or receptor binding .
These properties are significant for handling and application in laboratory settings .
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has several applications in scientific research:
The development of 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one exemplifies the strategic fusion of fluorinated motifs with bioactive heterocycles, a hallmark of modern organofluorine chemistry. This compound belongs to a lineage of trifluoromethylated diketones, whose significance began with simple analogs like 4,4,4-trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7). First reported in the mid-20th century, this precursor featured a volatile liquid state (bp 224°C) and ethanol solubility (25 mg/mL) [1], serving historically as:
The integration of such fluorinated segments into azepane scaffolds—7-membered nitrogen heterocycles—marks a pivotal advancement. Azepanes gained prominence due to their conformational flexibility and ability to modulate CNS bioavailability. By the early 2000s, methodologies for N-acylation of azepanes with fluorinated acyl donors matured, enabling targeted synthesis of 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one. This progression mirrors broader trends in organofluorine chemistry, where selective fluorination techniques (e.g., visible-light-induced catalysis [6]) have expanded access to structurally complex pharmacophores.
Table 1: Key Historical Precursors in Fluorinated β-Diketone Chemistry
Compound | CAS Number | Key Properties | Historical Applications |
---|---|---|---|
4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 326-06-7 | mp 38-40°C; soluble in ethanol | Lanthanide ligands; Schiff base condensations |
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | 326-91-0 | Solid; similar β-diketone reactivity | Metal extraction (TTA) |
The trifluoromethyl (-CF₃) group in 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is non-negotiable for optimizing bioactivity. Its incorporation leverages three well-established physicochemical effects:
Recent thematic issues on organofluorine chemistry highlight innovations like PROTACs (Proteolysis-Targeting Chimeras) incorporating trifluoromethyl ketones for E3 ligase recruitment [6]. For 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, the carbonyl adjacent to -CF₃ is a potential hydrogen-bond acceptor, enabling interactions with serine hydrolases or kinases. This aligns with industry trends where >30% of new small-molecule drugs contain fluorine [3] [6].
Table 2: Impact of Trifluoromethyl Groups on Bioactive Molecule Properties
Property Modified | Mechanism | Effect on Bioactivity |
---|---|---|
Lipophilicity | Increased hydrophobic surface area | Enhanced membrane permeation; improved tissue distribution |
Metabolic Stability | Blocking of aliphatic hydroxylation sites | Extended plasma half-life; reduced dosing frequency |
Electronic Environment | Strong inductive effect (-I) | Polarized carbonyl groups for tighter target binding |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0